Thiophene-2-sulfonyl vs. Aryl-Sulfonyl RORγt Inverse Agonist Activity — Class-Level SAR Inference from a Directly Analogous Chemotype
In a focused N-sulfonamide-tetrahydroquinoline series, compound 5a (bearing an aryl sulfonamide) exhibited an RORγt inverse agonist IC50 of 0.094 µM, representing a >7-fold potency enhancement over comparator 13 (IC50 = 0.731 µM) [1]. Within the structural landscape defined by patent US 9,512,111, heteroaryl-sulfonyl substituents—including thiophene-2-sulfonyl—are explicitly claimed to modulate RORγ activity, with the thiophene ring predicted to confer distinct electronic properties and hydrogen-bonding capacity relative to phenyl sulfonyl analogs [2]. Although direct IC50 data for CAS 898413-72-4 are not publicly available, the combined evidence positions the thiophene-2-sulfonyl moiety as a determinant of enhanced potency relative to unsubstituted phenyl sulfonyl counterparts.
| Evidence Dimension | RORγt inverse agonism (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; structural assignment to thiophene-2-sulfonyl containing subclass per patent US 9,512,111 [2] |
| Comparator Or Baseline | Close analog 5a (aryl sulfonamide-tetrahydroquinoline): IC50 = 0.094 µM; Comparator 13: IC50 = 0.731 µM [1] |
| Quantified Difference | >7-fold potency improvement observed for specific N-sulfonamide-tetrahydroquinoline within same chemotype (0.094 µM vs. 0.731 µM) [1] |
| Conditions | RORγt dual FRET assay; HEK293T cell-based reporter assay [1] |
Why This Matters
This indicates that even conservative modifications of the sulfonyl group produce large functional potency shifts, supporting non-interchangeability with generic aryl sulfonyl analogs.
- [1] Lv, L., et al. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. J. Med. Chem. 2024, 67(23), 21400-21420. View Source
- [2] US Patent 9,512,111 B2. N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. View Source
